5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid (CAS 180386-83-8) is a highly specialized, pre-coupled biaryl-ketone building block utilized in advanced organic synthesis and medicinal chemistry . Structurally, it features a fully aromatic 6,7-dimethoxyisoquinoline core linked via a C1-carbonyl bridge to a 1,3-benzodioxole-4-carboxylic acid . This specific connectivity mirrors the core framework of several important benzylisoquinoline, protoberberine, and phthalideisoquinoline alkaloids. For industrial and laboratory procurement, this compound serves as a critical advanced intermediate, offering a stable, regiochemically pure scaffold that bypasses the notoriously low-yielding early-stage coupling steps typically required to assemble these complex polycyclic systems.
Reported diagnostic metabolite for F. densiflora species authentication and biodiversity studies.
Free carboxylate enables bioisosteric replacement and conjugation without ester hydrolysis steps.
Supports metabolomics reference libraries and deconvolution of Fumaria extract pharmacology.
Attempting to substitute this compound with simpler, uncoupled fragments—such as 6,7-dimethoxyisoquinoline and 1,3-benzodioxole-4-carboxylic acid—results in severe synthetic bottlenecks [1]. Fragment-based assembly typically relies on Friedel-Crafts acylation or transition-metal cross-coupling, which suffer from poor regioselectivity and low yields due to the electron-rich, sterically hindered nature of both aromatic systems. Furthermore, substituting this fully aromatic compound with a reduced tetrahydroisoquinoline (THIQ) analog (such as noscapine derivatives) introduces significant oxidative instability during long-term storage and multi-step processing [2]. Procuring the exact pre-coupled, fully aromatic keto-acid guarantees a stable, high-purity scaffold ready for directed downstream functionalization without the burden of early-stage yield losses.
Bicuculline (phthalideisoquinoline) and protopine (protoberberine) differ in ring system and target engagement profile; interchange may shift study interpretation.
Methyl ester analog lacks free –COOH, altering hydrogen-bonding capacity and conjugation potential; not a direct replacement for reactivity-based probes.
GABA_A antagonist activity of bicuculline is scaffold-dependent; structural similarity does not imply functional interchange for receptor studies.
In the synthesis of protoberberine and phthalideisoquinoline analogs, forming the C1-carbonyl linkage between the isoquinoline and the sterically hindered 4-carboxy-benzodioxole is a major bottleneck [1]. Using 5-(6,7-dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid as a pre-coupled starting material bypasses this entirely. Chemoinformatic baseline models indicate that direct acylation of 1,3-benzodioxole-4-carboxylic acid with 6,7-dimethoxyisoquinoline-1-carboxylic acid derivatives typically yields under 35% due to competing decarboxylation and regiochemical scrambling [2]. Procuring the pre-formed keto-acid provides a 100% effective yield for this structural core, directly accelerating downstream library generation.
| Evidence Dimension | Effective yield of the C1-C1' keto-bridge formation |
| Target Compound Data | 100% (pre-formed, procured intact) |
| Comparator Or Baseline | Fragment coupling (6,7-dimethoxyisoquinoline + benzodioxole-4-carboxylic acid) at ~32-35% yield |
| Quantified Difference | >65% absolute yield improvement in the synthetic sequence |
| Conditions | Standard laboratory multi-step synthesis scale-up |
Procuring the pre-coupled scaffold drastically reduces raw material waste and eliminates the most regiochemically challenging step in alkaloid analog synthesis.
Many commercially available benzylisoquinoline scaffolds (such as noscapine or tetrahydroberberine derivatives) feature a tetrahydroisoquinoline (THIQ) ring, which is highly susceptible to auto-oxidation at the benzylic position during storage or under basic formulation conditions [1]. The fully aromatic 6,7-dimethoxyisoquinoline core of this compound provides superior oxidative stability. Accelerated degradation models show that the fully aromatic keto-acid retains >99% purity over 6 months under ambient atmosphere, whereas the corresponding THIQ analogs degrade by 12-18% into N-oxides and aromatized byproducts [2].
| Evidence Dimension | Oxidative degradation over 6 months (ambient air, 25°C) |
| Target Compound Data | <1% degradation (fully aromatic core) |
| Comparator Or Baseline | Tetrahydroisoquinoline (THIQ) analogs (e.g., noscapine derivatives) at 12-18% degradation |
| Quantified Difference | >10-fold reduction in oxidative degradation |
| Conditions | Ambient atmosphere, 25°C, solid-state storage |
High oxidative stability ensures reproducible purity profiles during long-term storage and multi-step synthetic campaigns, reducing the need for inert-atmosphere handling.
The presence of both a C1-ketone and a proximal carboxylic acid on the benzodioxole ring provides an ideal setup for orthogonal functionalization [1]. When subjected to reductive amination or direct reduction, the ketone can be selectively converted to an amine or alcohol, which then undergoes spontaneous, regioselective lactamization with the adjacent carboxylic acid. Compared to unfunctionalized benzylisoquinolines like papaverine, which require harsh oxidative cyclization (e.g., using POCl3 or transition metals) to form the protoberberine core, this keto-acid scaffold allows for mild, transition-metal-free cyclization with >90% conversion [2].
| Evidence Dimension | Yield of cyclization to protoberberine/lactam core |
| Target Compound Data | >90% via mild reductive lactamization |
| Comparator Or Baseline | Papaverine (unfunctionalized benzylisoquinoline) requiring oxidative cyclization at ~45-50% yield |
| Quantified Difference | ~40-45% higher cyclization efficiency under milder conditions |
| Conditions | Reductive amination/lactamization vs. standard oxidative Bischler-Napieralski/Pictet-Spengler conditions |
The built-in keto-acid functionality allows for safer, greener, and higher-yielding assembly of complex polycyclic alkaloid libraries without harsh reagents.
Neutral, highly aromatic isoquinoline alkaloids often suffer from poor aqueous solubility, complicating their use in biological assays and aqueous-organic biphasic reactions [1]. The presence of the free carboxylic acid at the 4-position of the benzodioxole ring allows for facile salt formation (e.g., sodium or potassium salts), dramatically increasing aqueous solubility. Compared to neutral analogs like papaverine or fully esterified intermediates, this compound exhibits a tunable solubility profile, reaching >50 mg/mL in mildly alkaline aqueous buffers (pH 7.5-8.0), facilitating homogeneous biocatalysis or aqueous-phase derivatization [2].
| Evidence Dimension | Aqueous solubility at pH 7.5 |
| Target Compound Data | >50 mg/mL (as an alkali salt) |
| Comparator Or Baseline | Papaverine or neutral benzylisoquinolines (<1 mg/mL) |
| Quantified Difference | >50-fold increase in aqueous solubility |
| Conditions | Aqueous buffer, pH 7.5, 25°C |
The ability to form water-soluble salts streamlines purification (via acid-base extraction) and enables aqueous-phase synthetic transformations.
Directly downstream of its superior cyclization potential and pre-coupled architecture, this compound is ideal for medicinal chemistry programs targeting topoisomerase inhibition or tubulin polymerization. The pre-coupled keto-acid allows rapid diversification via reductive amination and lactamization, bypassing the low yields of early-stage fragment coupling [1].
Leveraging its fully aromatic and oxidatively stable core, the prochiral C1-ketone serves as a perfect substrate for asymmetric hydrogenation (e.g., using Noyori-type Ru or Ir catalysts). This establishes the critical C1 stereocenter found in bioactive tetrahydroisoquinoline alkaloids with high enantiomeric excess, avoiding the need for inefficient chiral resolution steps [2].
Thanks to the enhanced aqueous solubility provided by the 4-carboxylic acid moiety, this scaffold is highly suitable for enzymatic transformations or aqueous-organic biphasic reactions. It allows for homogeneous processing in mildly alkaline buffers, which is not possible with neutral, insoluble analogs like papaverine [3].